molecular formula C15H14N2O3 B11725951 2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide

2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide

Cat. No.: B11725951
M. Wt: 270.28 g/mol
InChI Key: LQGMBUGEAAGJKW-YBEGLDIGSA-N
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Description

2-hydroxy-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide is an organic compound with the molecular formula C15H14N2O3. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of hydroxyl groups and a benzohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 2-hydroxyacetophenone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted benzohydrazides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-hydroxy-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-hydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C15H14N2O3/c1-10(11-6-2-4-8-13(11)18)16-17-15(20)12-7-3-5-9-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-10-

InChI Key

LQGMBUGEAAGJKW-YBEGLDIGSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=C1O)/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2O

Origin of Product

United States

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